

Application Notes and Protocols: Squalene-Based Nanoemulsions for Parenteral Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a naturally occurring triterpene, is a key component in the formulation of stable and biocompatible oil-in-water (o/w) nanoemulsions for parenteral drug delivery.[1][2][3] These nanoemulsions are particularly recognized for their role as potent vaccine adjuvants, enhancing the immune response to antigens.[4][5] The small droplet size of these formulations facilitates cell uptake, controlled release, and improved solubilization of poorly water-soluble drugs. This document provides detailed application notes and protocols for the preparation, characterization, and application of **squalene**-based nanoemulsions in parenteral drug delivery.

Applications

Squalene-based nanoemulsions have a range of applications in parenteral drug delivery, primarily centered around their use as vaccine adjuvants and as delivery vehicles for therapeutic agents.

Vaccine Adjuvants: Squalene is a principal component in several commercially available
vaccine adjuvants, such as MF59 and AS03. These adjuvants work by creating an
immunostimulatory environment at the injection site, leading to the recruitment of immune
cells and enhanced antigen presentation. This results in a more robust and sustained



immune response, including increased antibody production and T-cell activation. They have been successfully used in vaccines against influenza and other infectious diseases.

- Drug Delivery: The hydrophobic core of **squalene** nanoemulsions makes them excellent carriers for lipophilic drugs, improving their solubility and bioavailability. They can be used to deliver a variety of therapeutic agents, including:
 - Anticancer Drugs: Squalene nanoemulsions can encapsulate hydrophobic anticancer drugs like camptothecin, potentially reducing toxicity and improving therapeutic efficacy.
 - Immunomodulators: They are effective in delivering immunomodulatory agents, such as Toll-like receptor (TLR) agonists (e.g., resiquimod), to immune cells, thereby stimulating a targeted anti-tumor immune response.

Data Presentation

The following tables summarize key quantitative data for representative **squalene**-based nanoemulsion formulations.

Table 1: Composition and Physicochemical Properties of **Squalene**-Based Adjuvant Formulations



Adjuvant	Squalene Content	Other Components	Particle Size (nm)	Reference
MF59®	4.3% (v/v)	0.5% (w/v) Tween® 80, 0.5% (w/v) Span® 85, 10 mM Citrate Buffer	~165	
AS03	5% (v/v)	5% (v/v) α- tocopherol, 1.8% (v/v) Tween® 80, PBS pH 6.8	~150-155	_
AF03	2.5% (w/v)	~0.48% (w/v) Ceteareth-12, ~0.37% (w/v) Span® 80, PBS or Citrate Buffer	<100	_
SNA	Not specified (Squalane- based)	Span85, Tween60	95	_

Table 2: Characterization of Drug-Loaded Squalene-Based Nanoemulsions



Drug	Formulati on Compone nts	Lipid-to- Drug Ratio (w/w)	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Referenc e
Resiquimo d (R848)	Squalene, DOPC, Tween 80 (1:1:1 molar ratio)	10:1	50-100	Not specified	35.9 ± 0.53	
Ovalbumin (OVA)	Squalene, Tannic Acid (TA), Mn2+	Not applicable	305.67	-41.17	Not specified	
Bovine Serum Albumin (BSA)	Cremophor EL-35, propylene glycol, isopropyl myristate, normal saline	Not applicable	~21.8	Not specified	>90	

Experimental Protocols

Protocol 1: Preparation of a Squalene-Based Nanoemulsion using High-Pressure Homogenization

This protocol is a general guideline for preparing a **squalene**-based nanoemulsion. Optimization of parameters may be required for specific formulations.

Materials:

- Squalene
- Surfactant (e.g., Polysorbate 80/Tween 80)



- Co-surfactant (e.g., Sorbitan oleate/Span 80)
- Aqueous phase (e.g., Phosphate-buffered saline (PBS) or citrate buffer)
- Active Pharmaceutical Ingredient (API) optional, if preparing a drug-loaded formulation.

Equipment:

- High-shear mixer (e.g., Ultra-Turrax)
- High-pressure homogenizer (e.g., Microfluidizer)
- Magnetic stirrer
- Beakers and other standard laboratory glassware

Procedure:

- Preparation of the Oil Phase: a. Weigh the required amounts of **squalene** and the cosurfactant (e.g., Span 80) into a beaker. b. If preparing a drug-loaded nanoemulsion, dissolve the lipophilic API in this oil phase. c. Gently mix using a magnetic stirrer until a homogenous solution is formed.
- Preparation of the Aqueous Phase: a. Weigh the required amount of the surfactant (e.g., Tween 80) and dissolve it in the aqueous phase (e.g., PBS). b. Stir until the surfactant is completely dissolved.
- Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase. b. Continue mixing at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
- Nanoemulsification using High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. The operating pressure and number of passes will need to be optimized for the specific formulation to achieve the desired particle size and polydispersity index (PDI). Typical pressures range from 10,000 to 30,000 psi, with 3 to 10 passes. c. Collect the resulting nanoemulsion.



• Sterilization: a. For parenteral applications, the nanoemulsion must be sterilized. Filtration through a 0.22 μm sterile filter is a common method, provided the nanoemulsion droplet size is sufficiently small.

Protocol 2: Characterization of Squalene-Based Nanoemulsions

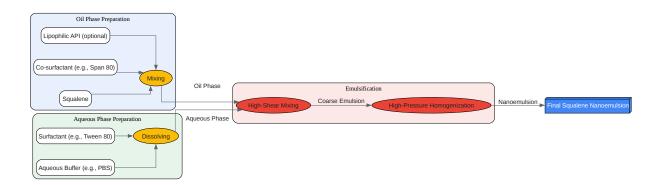
- 1. Particle Size and Zeta Potential Analysis:
- Technique: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI),
 and Electrophoretic Light Scattering (ELS) for zeta potential.
- Sample Preparation: Dilute the nanoemulsion with the same aqueous phase used in its preparation to an appropriate concentration to avoid multiple scattering effects.
- Measurement: Perform the measurement at a constant temperature (e.g., 25°C). For particle size, the Z-average diameter and the PDI are typically reported. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski or Huckel equation.
- 2. Drug Loading and Encapsulation Efficiency:
- Purpose: To determine the amount of drug successfully incorporated into the nanoemulsion.
- Procedure: a. Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis. b. Quantification of Drug: i. Total Drug: Disrupt the nanoemulsion (e.g., using a suitable solvent like ethanol) to release the encapsulated drug. Quantify the total amount of drug in the formulation using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). ii. Free Drug: Quantify the amount of unencapsulated drug in the aqueous phase obtained after the separation step. c. Calculations:
 - \circ Drug Loading (%) = (Mass of drug in nanoemulsion / Total mass of nanoemulsion) x 100
 - Encapsulation Efficiency (%) = ((Total drug Free drug) / Total drug) x 100
- 3. Morphological Characterization:



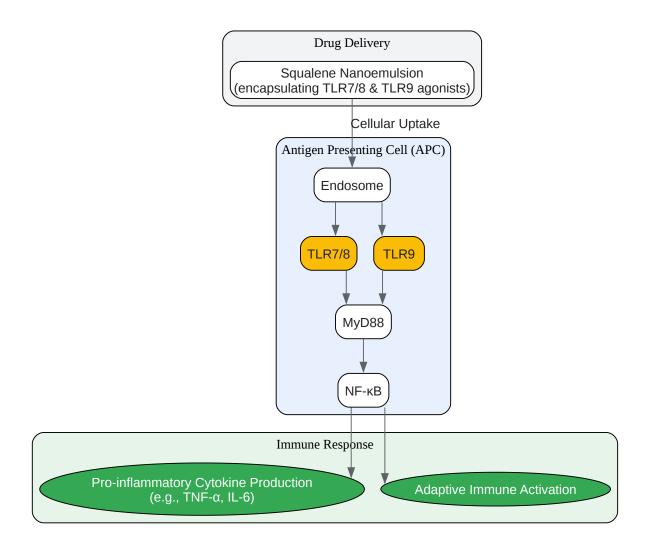
- Technique: Transmission Electron Microscopy (TEM).
- Sample Preparation: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. The sample may need to be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.
- Imaging: Observe the sample under the TEM to visualize the morphology and size distribution of the nanoemulsion droplets.
- 4. Stability Studies:
- Purpose: To assess the physical and chemical stability of the nanoemulsion over time.
- Procedure: Store the nanoemulsion at different temperature conditions (e.g., 4°C, 25°C, 40°C) for a defined period.
- Analysis: At predetermined time points, evaluate the nanoemulsion for any changes in particle size, PDI, zeta potential, and drug content. Visual inspection for signs of phase separation, creaming, or aggregation should also be performed.

Visualizations









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